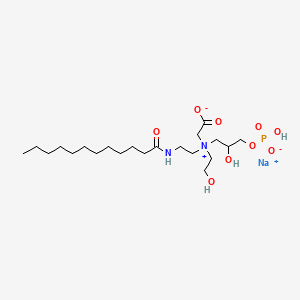

Sodium lauroampho PG-acetate phosphate

Description

Properties

CAS No. |

193888-44-7 |

|---|---|

Molecular Formula |

C21H42N2NaO9P |

Molecular Weight |

520.536 |

IUPAC Name |

sodium;2-[2-(dodecanoylamino)ethyl-(2-hydroxyethyl)-[2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropyl]azaniumyl]acetate |

InChI |

InChI=1S/C21H43N2O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-20(26)22-12-13-23(14-15-24,17-21(27)28)16-19(25)18-32-33(29,30)31;/h19,24-25H,2-18H2,1H3,(H3-,22,26,27,28,29,30,31);/q;+1/p-1 |

InChI Key |

BVAQZSBSTBYZPX-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC(=O)NCC[N+](CCO)(CC(COP(=O)(O)[O-])O)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physico-chemical Properties of Sodium Lauroampho PG-Acetate Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lauroampho PG-acetate phosphate is a complex amphoteric surfactant employed in the cosmetic and pharmaceutical industries for its mild cleansing, foaming, and conditioning properties. As a zwitterionic molecule, it possesses both positive and negative charges, conferring a unique pH-dependent behavior that is advantageous in sophisticated formulations. This technical guide provides a comprehensive overview of the anticipated physico-chemical properties of Sodium lauroampho PG-acetate phosphate and details the experimental protocols necessary for their precise determination. While specific quantitative data for this proprietary molecule is not extensively published, this document equips researchers with the methodologies to characterize it for their specific applications.

Molecular Structure and Expected Properties

The chemical structure of Sodium lauroampho PG-acetate phosphate, with its lauryl tail, propylene glycol linkage, and both acetate and phosphate hydrophilic groups, suggests a multifaceted physico-chemical profile. It is anticipated to exhibit excellent surface activity, with the ability to significantly lower the surface tension of aqueous solutions. Its amphoteric nature implies the presence of at least two pKa values corresponding to the protonation/deprotonation of the acetate and phosphate groups, as well as the quaternary ammonium center.

Table 1: Anticipated Physico-chemical Properties of Sodium Lauroampho PG-Acetate Phosphate

| Property | Expected Characteristics |

| pKa | Multiple pKa values are expected due to the presence of both acidic (phosphate and acetate) and basic (quaternary ammonium) functional groups. The isoelectric point will be a key parameter for formulation stability. |

| Solubility | Expected to be soluble in water and polar solvents. Solubility may be pH-dependent, with minimum solubility around the isoelectric point. |

| Critical Micelle Concentration (CMC) | A low CMC is anticipated, indicative of an efficient surfactant. The CMC is a critical parameter for determining the onset of micelle formation and is crucial for detergency and solubilization. |

| Surface Tension at CMC | A significant reduction in the surface tension of water is expected, likely in the range of 25-40 mN/m, which is characteristic of effective surfactants. |

| Viscosity | In aqueous solutions, the viscosity is expected to increase with concentration, particularly above the CMC, due to the formation of micelles and their interactions. |

Experimental Protocols

To empower researchers to fully characterize Sodium lauroampho PG-acetate phosphate, the following detailed experimental protocols are provided.

Determination of pKa Values by Potentiometric Titration

The pKa values of an amphoteric compound like Sodium lauroampho PG-acetate phosphate can be determined by potentiometric titration. This involves monitoring the pH of a solution of the surfactant as a titrant (a strong acid or base) is added incrementally.

Methodology:

-

Preparation of Surfactant Solution: Prepare a solution of Sodium lauroampho PG-acetate phosphate of a known concentration (e.g., 0.01 M) in deionized water.

-

Titration Setup: Place the surfactant solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a burette tip into the solution.

-

Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes. Record the pH after each addition, allowing the reading to stabilize.

-

Basic Titration: In a separate experiment, titrate a fresh solution of the surfactant with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For an amphoteric substance with multiple ionizable groups, multiple inflection points will be observed.

Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry

The CMC is a fundamental property of surfactants and can be determined by measuring the surface tension of solutions at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

-

Preparation of Serial Dilutions: Prepare a series of aqueous solutions of Sodium lauroampho PG-acetate phosphate with varying concentrations, starting from a concentration well above the expected CMC down to very dilute solutions.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is the concentration at the intersection of these two lines. The surface tension at the CMC (γCMC) is the value at this point.

Viscosity Measurement

The viscosity of surfactant solutions provides insight into the size, shape, and interactions of micelles.

Methodology:

-

Solution Preparation: Prepare solutions of Sodium lauroampho PG-acetate phosphate at various concentrations, both below and above the determined CMC.

-

Viscosity Measurement: Using a viscometer (e.g., a rotational viscometer or a capillary viscometer), measure the viscosity of each solution at a controlled temperature.

-

Data Analysis: Plot the viscosity as a function of surfactant concentration. An increase in the slope of the curve is typically observed around and above the CMC, indicating micelle formation and growth.

Applications in Drug Development

The physico-chemical properties of Sodium lauroampho PG-acetate phosphate are critical for its application in drug development. Its surface activity and low CMC make it a potential candidate as a solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability. Its mildness and conditioning effects are beneficial in topical and transdermal formulations, where it can improve drug penetration and patient compliance. The pH-responsive nature of this surfactant can be exploited in the design of smart drug delivery systems that release their payload in response to specific pH environments.

Conclusion

While specific quantitative physico-chemical data for Sodium lauroampho PG-acetate phosphate remains limited in the public domain, its structural characteristics as a complex amphoteric surfactant provide a strong basis for predicting its behavior. The experimental protocols detailed in this guide offer a robust framework for researchers, scientists, and drug development professionals to thoroughly characterize this molecule. A comprehensive understanding of its pKa, solubility, CMC, surface tension, and viscosity is paramount for its effective and safe utilization in advanced formulations. The methodologies presented herein are designed to be readily implemented in a standard laboratory setting, enabling the generation of the critical data required for formulation optimization and regulatory submissions.

An In-depth Technical Guide to the Plausible Synthesis and Molecular Structure of Sodium Lauroampho PG-Acetate Phosphate

Introduction

"Sodium lauroampho PG-acetate phosphate" suggests a complex amphoteric surfactant. Based on its nomenclature, the molecule likely incorporates a sodium lauroamphoacetate backbone, which is a mild, zwitterionic surfactant, further functionalized with propylene glycol (PG), an additional acetate group, and a phosphate group.[1] Such a molecule would possess multiple functional groups, potentially offering unique properties in terms of solubility, surface activity, and interaction with biological systems. This guide outlines a hypothetical synthesis pathway, a probable molecular structure, and relevant physicochemical data based on analogous compounds.

Proposed Molecular Structure

The core of the molecule is likely sodium lauroamphoacetate. The "PG-acetate phosphate" moiety suggests that propylene glycol is esterified with both acetic acid and phosphoric acid, and this entire group is attached to the lauroamphoacetate structure, most likely at the hydroxyl group of the aminoethylethanolamine-derived portion.

A plausible structure involves the reaction of lauric acid with aminoethylethanolamine (AEEA) to form an imidazoline intermediate, which is then reacted with sodium chloroacetate to yield sodium lauroamphoacetate.[1] The terminal hydroxyl group of the sodium lauroamphoacetate can then be further reacted.

Hypothetical Synthesis Pathway

The synthesis of Sodium lauroampho PG-acetate phosphate can be envisioned as a multi-step process.

Step 1: Synthesis of the Imidazoline Intermediate Lauric acid is condensed with aminoethylethanolamine (AEEA) at elevated temperatures.[2] This reaction initially forms an amide, which then cyclizes to produce a hydroxyethyl-imidazoline.[2]

Step 2: Formation of Sodium Lauroamphoacetate The imidazoline intermediate is then reacted with sodium monochloroacetate (SMCA) in the presence of a base like sodium hydroxide.[2][3] This step introduces the carboxymethyl group.

Step 3: Functionalization with Propylene Glycol, Acetate, and Phosphate This is the most speculative part of the synthesis. A plausible route involves the reaction of the hydroxyl group on the sodium lauroamphoacetate with a pre-functionalized propylene glycol molecule. Alternatively, a stepwise addition could be performed. A possible approach for creating the "PG-acetate phosphate" moiety would be to first react propylene glycol with a phosphorylating agent (like polyphosphoric acid or phosphorus pentoxide) and then with an acetylating agent (like acetic anhydride or acetyl chloride), or vice-versa, before attaching it to the lauroamphoacetate backbone.[4][5]

A potential synthetic workflow is outlined below:

Physicochemical Data of Analogous Compounds

Quantitative data for the target compound is unavailable. However, data for sodium lauroamphoacetate and related surfactants can provide an indication of its likely properties.

| Property | Value (for Sodium Lauroamphoacetate) | Reference |

| Appearance | Colorless to light yellow liquid | [6] |

| Molecular Formula | C18H35N2O4Na | [7] |

| Molecular Weight | 366.47 g/mol | [7] |

| pH (as supplied) | 5.0 - 7.0 | [8] |

| Solubility | Soluble in water | [8] |

| Viscosity (as supplied) | May be as high as 5000 cP at 25°C | [7] |

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis and characterization, based on literature for similar compounds.

5.1. Synthesis of Imidazoline Intermediate

-

Reaction Setup: A round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser is charged with equimolar amounts of lauric acid and aminoethylethanolamine (AEEA).

-

Reaction Conditions: The mixture is heated to a temperature of 140-160°C under a nitrogen atmosphere.

-

Water Removal: Water is continuously removed from the reaction mixture via the Dean-Stark trap as the condensation reaction proceeds.

-

Monitoring: The reaction is monitored by measuring the amount of water collected and by techniques such as acid value titration to determine the consumption of lauric acid.

-

Work-up: Once the reaction is complete, the crude imidazoline intermediate is cooled and can be used directly in the next step or purified by vacuum distillation.

5.2. Synthesis of Sodium Lauroamphoacetate

-

Reaction Setup: The imidazoline intermediate is dissolved in a suitable solvent, such as water or a water/alcohol mixture, in a jacketed reactor.

-

Reagent Addition: An aqueous solution of sodium monochloroacetate (SMCA) and sodium hydroxide is added dropwise to the reactor while maintaining the temperature at 60-80°C. The pH of the reaction mixture is kept alkaline (pH 8-10) by the controlled addition of sodium hydroxide.

-

Monitoring: The reaction progress is monitored by measuring the chloride ion concentration.

-

Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted to the desired range. The final product is an aqueous solution of sodium lauroamphoacetate.

5.3. Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the intermediates and the final product (e.g., C=O of the amide and carboxylate, P=O of the phosphate).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the successful addition of each component.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

-

Surface Tension Measurement: To evaluate the surface activity of the final product. A Du Noüy ring tensiometer can be used to measure the surface tension of aqueous solutions of the surfactant at various concentrations to determine the critical micelle concentration (CMC).

-

Viscosity Measurement: A rheometer can be used to determine the viscosity of the final product as a function of concentration and temperature.

The logical relationship for the characterization process can be visualized as follows:

Conclusion

While "Sodium lauroampho PG-acetate phosphate" is not a commercially documented surfactant, its synthesis is plausible through established chemical reactions. The proposed multi-step synthesis involves the formation of a lauroamphoacetate backbone followed by functionalization with a propylene glycol-acetate-phosphate moiety. The resulting molecule would be a highly functionalized amphoteric surfactant with potential applications in specialized formulations where mildness, enhanced solubility, and specific surface activities are required. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for any future research and development of this novel compound.

References

- 1. Sodium lauroamphoacetate - Wikipedia [en.wikipedia.org]

- 2. erasm.org [erasm.org]

- 3. puracy.com [puracy.com]

- 4. researchgate.net [researchgate.net]

- 5. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 6. Sodium Lauroamphoacetate - Natural Micron Pharm Tech [nmpharmtech.com]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. specialchem.com [specialchem.com]

The Zwitterionic Nature of Sodium Lauroampho PG-Acetate Phosphate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Sodium lauroampho PG-acetate phosphate is a complex amphoteric surfactant valued in the cosmetic and pharmaceutical industries for its mildness, cleansing, and conditioning properties.[1][2][3] This technical guide delves into the core of its chemical behavior, specifically its zwitterionic nature, providing a detailed understanding for professionals in research and development.

Unveiling the Dual-Charge Molecular Architecture

The defining characteristic of Sodium lauroampho PG-acetate phosphate is its zwitterionic structure, meaning the molecule possesses both a positive and a negative charge, rendering its net charge zero at its isoelectric point.[4] This dual-charge nature is a consequence of its distinct functional groups, as identified in its chemical structure. The molecular formula for Sodium lauroampho PG-acetate phosphate is C21H44N2O9P.[5][6]

A detailed analysis of its structure reveals:

-

A Cationic Center: A permanently positively charged quaternary ammonium group.

-

An Anionic Center: A phosphate group that can carry a negative charge depending on the pH of the surrounding environment.

This unique combination of a pH-independent positive charge and a pH-dependent negative charge is the foundation of its zwitterionic properties.

pH-Dependent Charge Behavior: A Dynamic Equilibrium

The overall charge of the Sodium lauroampho PG-acetate phosphate molecule is intricately linked to the pH of the solution. This dynamic charge behavior dictates its interaction with other molecules and surfaces, influencing its functionality as a surfactant.

-

In Acidic Conditions (Low pH): The phosphate group is protonated and electrically neutral. The quaternary ammonium group maintains its positive charge, resulting in a net positive charge on the molecule.

-

In Neutral to Mildly Acidic Conditions: As the pH increases, the phosphate group deprotonates, acquiring a negative charge. At the isoelectric point (pI), the positive charge of the quaternary ammonium group is balanced by the negative charge of the phosphate group, and the molecule has a net zero charge. While the specific pI for this molecule is not publicly documented, this is the pH at which its zwitterionic nature is most pronounced.

-

In Alkaline Conditions (High pH): The phosphate group remains deprotonated and negatively charged, while the quaternary ammonium group's positive charge is unaffected. This results in a net negative charge on the molecule.

This ability to transition between cationic, zwitterionic, and anionic states depending on the formulation's pH is a key aspect of its versatility.

Summarized Properties and Functions

| Property | Data |

| Chemical Name | Sodium lauroampho PG-acetate phosphate |

| Molecular Formula | C21H44N2O9P |

| CAS Number | 193888-44-7 |

| Primary Functions | Cleansing agent, Foaming agent, Foam boosting, Hair conditioning, Hydrotrope, Surfactant[1][2] |

| Key Structural Features | Quaternary ammonium (cationic center), Phosphate group (anionic center) |

Visualizing the Zwitterionic Behavior

The following diagram illustrates the pH-dependent charge states of Sodium lauroampho PG-acetate phosphate, providing a visual representation of its zwitterionic nature.

Caption: pH-dependent charge states of Sodium lauroampho PG-acetate phosphate.

Experimental Protocols: A Note on Proprietary Data

-

Potentiometric Titration: To determine the pKa values of the acidic and basic functional groups. This involves titrating a solution of the surfactant with a strong acid and base and monitoring the pH changes.

-

Zeta Potential Measurement: To determine the isoelectric point. This involves measuring the surface charge of micelles or adsorbed layers of the surfactant at various pH values. The pH at which the zeta potential is zero corresponds to the isoelectric point.

-

Conductivity Measurements: To study the aggregation behavior and critical micelle concentration (CMC) of the surfactant under different pH conditions.

Conclusion

The zwitterionic nature of Sodium lauroampho PG-acetate phosphate is central to its functionality as a high-performance, mild surfactant. Its ability to modulate its net charge in response to pH allows for its use in a wide array of sophisticated formulations. For researchers and drug development professionals, a thorough understanding of this pH-dependent behavior is crucial for optimizing product performance, stability, and compatibility with other ingredients. Further investigation into its specific physicochemical parameters, such as the isoelectric point and pKa values, would provide even greater control and innovation in its application.

References

- 1. incibeauty.com [incibeauty.com]

- 2. paulaschoice.fr [paulaschoice.fr]

- 3. SODIUM LAUROAMPHO PG-ACETATE PHOSPHATE применение в косметике, описание и свойства [cosmobase.ru]

- 4. What is a zwitterionic surfactant? | AAT Bioquest [aatbio.com]

- 5. PubChemLite - Sodium lauroampho pg-acetate phosphate (C21H44N2O9P) [pubchemlite.lcsb.uni.lu]

- 6. SODIUM LAUROAMPHO PG-ACETATE PHOSPHATE | CAS#:193888-44-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Hydrotropic Properties of Mild Amphoteric Surfactants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrotropic properties of mild amphoteric surfactants, with a focus on their application in pharmaceutical sciences. The document details the mechanisms of hydrotropy, quantitative data on key surfactant properties, and experimental protocols for their characterization, offering valuable insights for the formulation and delivery of poorly water-soluble drugs.

Introduction to Hydrotropy and Mild Amphoteric Surfactants

Hydrotropy is a phenomenon by which the solubility of a poorly water-soluble substance is increased in an aqueous solution by the addition of a high concentration of a third substance, known as a hydrotrope. Unlike typical surfactants that form well-defined micelles above a critical micelle concentration (CMC), some hydrotropes are thought to increase solubility through a more gradual self-aggregation process or by altering the structure of the solvent to be more accommodating to the solute.[1]

Mild amphoteric surfactants are a class of surface-active agents that possess both a positive and a negative charge in their hydrophilic head group, with the net charge being dependent on the pH of the solution.[2] This dual-charge characteristic contributes to their excellent mildness, making them suitable for a wide range of applications, including personal care products and pharmaceutical formulations.[2] Key examples of mild amphoteric surfactants include Cocamidopropyl Betaine (CAPB) and Sodium Cocoamphoacetate. These surfactants exhibit hydrotropic properties, enhancing the solubility of hydrophobic compounds, which is of significant interest in drug delivery.[3]

Quantitative Data on Hydrotropic Properties

The following tables summarize key quantitative parameters for two common mild amphoteric surfactants, Cocamidopropyl Betaine and Sodium Cocoamphoacetate. The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, indicating the concentration at which they begin to form micelles and significantly increase their solubilizing capacity.

Table 1: Critical Micelle Concentration (CMC) of Cocamidopropyl Betaine (CAPB)

| CMC Value | Temperature (°C) | Method | Reference |

| ~0.1 g/L | Not Specified | Not Specified | [4] |

| 0.974 mmol/L | Not Specified | Not Specified | [5] |

| 63.1 mg/dm³ | Not Specified | Not Specified | [3] |

Note: Direct conversion of g/L to mmol/L requires the molar mass of CAPB, which can vary depending on the specific fatty acid chain lengths. For consistency, it is crucial to refer to the original source for precise experimental conditions.

Table 2: Critical Micelle Concentration (CMC) of Sodium Cocoamphoacetate

| CMC Value | Temperature (°C) | Method | Reference |

| 8.2 mM | 25 | Not Specified | Not Specified |

While specific data on the Molar Solubilization Ratio (MSR) and solubilization capacity for various drugs with these specific mild amphoteric surfactants are not extensively available in the public domain, the principles of micellar solubilization apply.[6][7] The solubilization capacity is dependent on the physicochemical properties of both the drug and the surfactant, as well as the composition of the medium.[6] Further experimental investigation is recommended to determine these parameters for specific drug-surfactant systems.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a critical parameter for characterizing the hydrotropic properties of surfactants. Two common methods for its determination are surface tensiometry and conductivity measurement.

Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.[6]

Methodology:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the amphoteric surfactant with varying concentrations, typically spanning a range from well below to well above the expected CMC.

-

Instrumentation: Utilize a surface tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

-

Measurement: Measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot.

Principle: For ionic and amphoteric surfactants, the electrical conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles have a lower mobility than the individual ions. The break in the conductivity versus concentration plot indicates the CMC.[6][8]

Methodology:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the amphoteric surfactant with varying concentrations.

-

Instrumentation: Use a calibrated conductivity meter with a conductivity cell.

-

Measurement: Measure the specific conductance of each solution at a constant temperature.

-

Data Analysis: Plot the specific conductance versus the surfactant concentration. The CMC is determined from the intersection of the two lines of different slopes.

Assessment of Hydrotropic Solubilization of a Poorly Water-Soluble Drug

Principle: The increase in the solubility of a poorly water-soluble drug in the presence of a hydrotrope can be quantified using UV-Vis spectroscopy. By preparing saturated solutions of the drug in different concentrations of the surfactant solution and measuring the drug's absorbance, the enhancement in solubility can be determined.[7]

Methodology:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the mild amphoteric surfactant at concentrations ranging from below to well above its CMC.

-

Equilibration: Add an excess amount of the poorly water-soluble drug to each surfactant solution. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

Sample Preparation: Centrifuge or filter the equilibrated solutions to remove the undissolved drug.

-

Spectrophotometric Analysis: Dilute the clear supernatant with a suitable solvent and measure the absorbance of the drug at its maximum wavelength (λmax) using a UV-Vis spectrophotometer.

-

Quantification: Determine the concentration of the solubilized drug using a pre-established calibration curve of the drug in the same solvent.

-

Data Analysis: Plot the solubility of the drug as a function of the surfactant concentration to determine the extent of hydrotropic solubilization.

Visualizations

The following diagrams illustrate key concepts and workflows related to the hydrotropic properties of mild amphoteric surfactants.

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Caption: pH-dependent charge states of amphoteric surfactants.

Caption: Mechanism of hydrotropic drug solubilization.

References

- 1. specialchem.com [specialchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sites.ualberta.ca [sites.ualberta.ca]

- 7. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety assessment of cocamidopropyl betaine, a cosmetic ingredient - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Hand: A Technical Guide to the Mechanism of Action of Zwitterionic Hydrotropes in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zwitterionic hydrotropes represent a unique class of solubilizing agents that hold immense promise for enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). Possessing both a positive and a negative charge within the same molecule, yet maintaining overall electrical neutrality, these compounds exhibit a distinct mechanism of action that differs from traditional hydrotropes and surfactants. This technical guide provides an in-depth exploration of the core mechanisms governing the function of zwitterionic hydrotropes in aqueous solutions. It delves into the principles of hydrotropy, the specific roles of the zwitterionic functional groups, and the nature of their interactions with hydrophobic drug molecules. The guide further presents quantitative data on solubility enhancement, detailed experimental protocols for characterization, and visual representations of the proposed mechanisms and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Zwitterionic Hydrotropes

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in an increase in the aqueous solubility of a poorly soluble compound.[1] Unlike surfactants, which form well-defined micelles above a critical micelle concentration (CMC), hydrotropes typically have a smaller hydrophobic part that is insufficient for spontaneous self-aggregation into large, organized structures.[2] Instead, they are thought to operate through a more subtle and complex set of interactions.

Zwitterionic hydrotropes are a specialized class of these molecules that contain both cationic and anionic moieties within the same molecule, rendering them electrically neutral over a wide pH range.[3] Common examples include compounds based on sulfobetaine, carboxybetaine, and phosphocholine head groups. This dual-charge nature imparts unique properties, including exceptional hydrophilicity and biocompatibility, making them highly attractive for pharmaceutical applications.[4]

Core Mechanism of Action

The mechanism by which zwitterionic hydrotropes enhance the solubility of hydrophobic drugs is multifaceted and involves a combination of factors, including self-aggregation, direct interaction with the solute, and modification of the solvent environment. While the precise mechanism is still a subject of ongoing research, a consensus is emerging around a cooperative model.

Self-Aggregation and the Minimum Hydrotrope Concentration (MHC)

Similar to traditional hydrotropes, zwitterionic hydrotropes exhibit a non-linear increase in solute solubility with their concentration. A significant increase in solubility is typically observed above a certain threshold known as the Minimum Hydrotrope Concentration (MHC).[5] Below the MHC, the hydrotrope molecules exist predominantly as monomers and have a limited effect on solubility. Above the MHC, they begin to form small, dynamic aggregates.[6] Unlike the well-defined micelles of surfactants, these aggregates are often described as loose, non-stoichiometric assemblies.

The zwitterionic nature of these hydrotropes influences their aggregation behavior. The strong electrostatic interactions between the positive and negative charges on adjacent molecules can lead to the formation of intermolecular complexes, which then co-assemble into larger aggregates that can encapsulate hydrophobic drug molecules.

Zwitterionic Hydrotrope-Drug Interactions

Molecular dynamics simulations and spectroscopic studies suggest that the primary driving force for hydrotropy is the preferential interaction between the hydrotrope and the solute.[7][8] In the case of zwitterionic hydrotropes, these interactions are a complex interplay of:

-

Hydrophobic Interactions: The non-polar regions of the zwitterionic hydrotrope can interact with the hydrophobic surfaces of the drug molecule, shielding it from the aqueous environment.

-

Electrostatic and Dipole-Dipole Interactions: The distinct positive and negative charges on the zwitterionic headgroup create a strong dipole. These dipoles can interact favorably with polar moieties on the drug molecule.

-

Hydrogen Bonding: The charged groups of the zwitterionic hydrotrope, particularly the anionic moiety (e.g., carboxylate or sulfonate), can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on the drug molecule.

These multiple interaction modes allow zwitterionic hydrotropes to effectively bind to and surround the hydrophobic drug, forming a more hydrophilic complex that is readily dispersed in water.

The Role of Water

The exceptional hydrophilicity of zwitterionic compounds is due to their ability to strongly bind water molecules, forming a tightly bound hydration shell.[9] This hydration shell plays a crucial role in the solubilization process. It is hypothesized that the aggregation of hydrotropes around a hydrophobic solute is a water-mediated process.[10] By organizing around the drug molecule, the hydrotropes minimize the disruption of the water's hydrogen-bonding network that the hydrophobic solute would otherwise cause, leading to a thermodynamically more favorable state.

Quantitative Data on Solubility Enhancement

The effectiveness of a hydrotrope is quantified by its ability to increase the solubility of a poorly soluble drug. This is often expressed as a solubility enhancement ratio. While extensive quantitative data for a wide range of zwitterionic hydrotropes is still emerging, the available information indicates their significant potential.

For instance, 2-methacryloyloxyethyl phosphorylcholine, a zwitterionic compound, has been shown to increase the aqueous solubility of the anticancer drug paclitaxel by four orders of magnitude.[11] The table below presents representative data on the solubility enhancement of various poorly soluble drugs by different types of hydrotropes to provide a comparative context. It is important to note that the effectiveness of a hydrotrope is highly dependent on the specific drug-hydrotrope pair.

| Drug | Hydrotrope Type | Hydrotrope | Concentration (M) | Solubility Enhancement Factor | Reference |

| Paclitaxel | Nicotinamide Derivative (Non-zwitterionic) | N,N-diethylnicotinamide (NNDENA) | 3.5 | >100,000 | [11] |

| Paclitaxel | Zwitterionic | 2-methacryloyloxy-ethyl phosphorylcholine | - | ~10,000 | [11] |

| Furosemide | Mixed Hydrotropes (Non-zwitterionic) | Urea + Sodium Benzoate + Sodium Citrate | 40% w/v total | High | [12] |

| Carbamazepine | Neutral (Non-zwitterionic) | Urea | - | ~30 | [1] |

| Carbamazepine | Nicotinamide Derivative (Non-zwitterionic) | Nicotinamide | - | ~30 | [1] |

| Albendazole | Traditional (Non-zwitterionic) | Sodium Citrate | - | ~60 | [10] |

Experimental Protocols for Characterization

A variety of biophysical and analytical techniques are employed to elucidate the mechanism of action of zwitterionic hydrotropes. Below are detailed methodologies for key experiments.

Determination of Minimum Hydrotrope Concentration (MHC)

The MHC is a critical parameter for characterizing a hydrotrope. It can be determined by measuring a physical property of the hydrotrope solution as a function of its concentration and identifying the concentration at which a distinct change in the property occurs.

Methodology: UV-Vis Spectroscopy

-

Preparation of Stock Solutions: Prepare a stock solution of the poorly soluble drug in a suitable organic solvent. Prepare a series of aqueous solutions of the zwitterionic hydrotrope with varying concentrations.

-

Sample Preparation: Add an excess amount of the drug to each hydrotrope solution.

-

Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: Centrifuge or filter the samples to remove the undissolved drug.

-

Quantification: Dilute the supernatant with a suitable solvent and measure the absorbance of the drug using a UV-Vis spectrophotometer at its maximum absorption wavelength (λmax).

-

Data Analysis: Plot the solubility of the drug as a function of the hydrotrope concentration. The MHC is the concentration at which a sharp increase in solubility is observed.

Characterization of Aggregate Formation: Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of particles in a solution, making it an ideal technique for studying the aggregation of hydrotropes.

Methodology:

-

Sample Preparation: Prepare a series of solutions of the zwitterionic hydrotrope in water, with and without the poorly soluble drug, at concentrations above and below the MHC. Filter the solutions through a 0.22 µm syringe filter to remove dust and other large particles.

-

Instrument Setup: Set the DLS instrument to the appropriate temperature and allow it to equilibrate.

-

Measurement: Place the sample in a clean cuvette and insert it into the instrument. Perform multiple measurements for each sample to ensure reproducibility.

-

Data Analysis: The instrument's software will generate an autocorrelation function, which is then used to calculate the particle size distribution. The appearance of larger particles at concentrations above the MHC provides evidence of aggregate formation.

Investigation of Hydrotrope-Drug Interactions: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing information on the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction between the hydrotrope and the drug.

Methodology:

-

Sample Preparation: Prepare a solution of the poorly soluble drug (ligand) and a solution of the zwitterionic hydrotrope (macromolecule) in the same buffer. The drug may need to be dissolved in a buffer containing a small amount of a co-solvent, with the same co-solvent concentration in the hydrotrope solution to minimize heats of dilution. Degas both solutions before use.

-

Instrument Setup: Set the desired temperature for the experiment. Fill the sample cell with the hydrotrope solution and the titration syringe with the drug solution.

-

Titration: Perform a series of small injections of the drug solution into the hydrotrope solution. The heat change associated with each injection is measured.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This data is then fit to a suitable binding model to determine the thermodynamic parameters of the interaction.

Visualization of Aggregates: Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of hydrotrope aggregates and drug-hydrotrope co-aggregates in a near-native, vitrified state.

Methodology:

-

Sample Preparation: Prepare a solution of the zwitterionic hydrotrope and the poorly soluble drug at a concentration above the MHC.

-

Grid Preparation: Apply a small volume (3-4 µL) of the sample solution to a TEM grid with a perforated carbon film.

-

Vitrification: Blot the excess liquid to create a thin film and rapidly plunge-freeze the grid in liquid ethane cooled by liquid nitrogen. This process vitrifies the sample, preventing the formation of ice crystals that would damage the structures.

-

Imaging: Transfer the vitrified grid to a cryo-electron microscope and acquire images at low electron doses to minimize radiation damage.

-

Image Analysis: Analyze the images to observe the size, shape, and morphology of the aggregates.

Visualizing the Mechanism and Workflows

Graphical representations can aid in understanding the complex processes involved in the action of zwitterionic hydrotropes. The following diagrams, generated using the DOT language, illustrate the proposed solubilization mechanism and a typical experimental workflow.

Caption: Proposed mechanism of drug solubilization by zwitterionic hydrotropes.

Caption: Experimental workflow for characterizing zwitterionic hydrotropes.

Conclusion

Zwitterionic hydrotropes offer a compelling approach to addressing the challenge of poor aqueous solubility in drug development. Their unique molecular structure, combining both positive and negative charges, gives rise to a complex and effective mechanism of action that involves self-aggregation, multifaceted interactions with hydrophobic drugs, and a significant role of the surrounding water structure. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and harness the potential of these remarkable molecules. As our understanding of their mechanism deepens, the rational design of novel and even more effective zwitterionic hydrotropes will undoubtedly pave the way for the development of new and improved pharmaceutical formulations.

References

- 1. Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrotrope - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

- 7. [PDF] Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Dynamics Simulations as a Tool to Understand Drug Solubilization in Pharmaceutical Systems [ouci.dntb.gov.ua]

- 10. internationaljournal.org.in [internationaljournal.org.in]

- 11. scispace.com [scispace.com]

- 12. Mixed Hydrotropy: Novel Science of Solubility Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Sodium Lauroampho PG-Acetate Phosphate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The exact chemical structure of Sodium Lauroampho PG-Acetate Phosphate (CAS No. 193888-44-7) is not publicly available in detail. This guide is based on a plausible, hypothetical structure derived from its chemical name and related compounds. The spectroscopic data presented are predictions based on this hypothetical structure and are intended for illustrative and educational purposes. Actual experimental results may vary.

Sodium lauroampho PG-acetate phosphate is a complex amphoteric surfactant used in various cosmetic and personal care formulations for its cleansing, foaming, and conditioning properties.[1] A thorough understanding of its molecular structure is essential for quality control, formulation development, and safety assessment. This technical guide outlines the principles and methodologies for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Hypothetical Chemical Structure

Based on the compound's name and available chemical descriptions, a plausible structure can be proposed. The name "Sodium lauroampho PG-acetate phosphate" suggests the following components:

-

Lauro: A 12-carbon acyl chain (lauroyl group) derived from lauric acid.

-

Ampho: An amphoteric core, likely based on an amino acid or imidazoline derivative.

-

PG: A propylene glycol or polyglyceryl moiety.

-

Acetate: A carboxymethyl group.

-

Phosphate: A phosphate ester group.

-

Sodium: A sodium counter-ion.

A Spanish chemical database describes the compound as "1-Propanaminium, 2-hydroxy-3-phosphonooxy-N-(2-hydroxyethyl)-N-carboxymethyl-N-[3-(1-oxododecanoyl)aminopropyl]-, hydroxide, inner salt, sodium salt"[2], which corresponds to the following hypothetical structure:

Caption: Hypothetical structure of Sodium Lauroampho PG-Acetate Phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For a molecule as complex as Sodium lauroampho PG-acetate phosphate, a combination of 1H, 13C, and 31P NMR experiments would be necessary.

2.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule. The following table summarizes the expected chemical shift regions for the key functional groups in the hypothetical structure.

| Functional Group | Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Lauroyl Chain | -CH₃ | 0.8 - 1.0 | Triplet |

| -(CH₂)ₙ- | 1.2 - 1.6 | Multiplet | |

| -CH₂-C=O | 2.2 - 2.5 | Triplet | |

| Amido-propyl | -NH-CH₂- | 3.2 - 3.5 | Multiplet |

| -CH₂-CH₂-CH₂- | 1.8 - 2.2 | Multiplet | |

| -CH₂-N⁺- | 3.5 - 3.8 | Multiplet | |

| Acetate | -N⁺-CH₂-COO⁻ | 3.9 - 4.2 | Singlet |

| Hydroxyethyl | -N⁺-CH₂-CH₂-OH | 3.6 - 3.9 | Multiplet |

| -CH₂-OH | 3.7 - 4.0 | Multiplet | |

| PG-Phosphate | -N⁺-CH₂-CH(OH)- | 3.6 - 4.0 | Multiplet |

| -CH(OH)- | 4.0 - 4.5 | Multiplet | |

| -CH₂-O-P | 3.8 - 4.2 | Multiplet |

2.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Functional Group | Carbon Type | Predicted Chemical Shift (ppm) |

| Lauroyl Chain | -C H₃ | 14 - 16 |

| -(C H₂)ₙ- | 22 - 35 | |

| -C H₂-C=O | 36 - 40 | |

| -C =O | 170 - 175 | |

| Amido-propyl | -NH-C H₂- | 38 - 42 |

| -C H₂-CH₂-CH₂- | 25 - 30 | |

| -C H₂-N⁺- | 55 - 60 | |

| Acetate | -N⁺-C H₂-COO⁻ | 60 - 65 |

| -C OO⁻ | 175 - 180 | |

| Hydroxyethyl | -N⁺-C H₂-CH₂-OH | 58 - 62 |

| -C H₂-OH | 50 - 55 | |

| PG-Phosphate | -N⁺-C H₂-CH(OH)- | 62 - 68 |

| -C H(OH)- | 65 - 70 | |

| -C H₂-O-P | 60 - 65 |

2.3. Predicted ³¹P NMR Spectral Data

The phosphorus-31 NMR spectrum is highly specific for the phosphate group and will likely show a single peak in the region of 0 to 5 ppm, characteristic of a phosphate monoester.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to deduce the structure from the fragmentation pattern of the molecule. Electrospray ionization (ESI) would be the preferred method for this type of polar, non-volatile compound.

3.1. Predicted Molecular Ion

In positive ion mode ESI-MS, the molecule is expected to be detected as the sodium adduct [M+Na]⁺ or the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

3.2. Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation and gain structural information. The following diagram illustrates a plausible fragmentation pathway for the hypothetical structure.

Caption: Predicted fragmentation pathway in positive ion ESI-MS/MS.

Experimental Protocols

4.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as D₂O or Methanol-d₄. The choice of solvent will depend on the solubility of the sample.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be required.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. This is a relatively quick experiment due to the 100% natural abundance of ³¹P.

-

2D NMR: To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon correlations.

4.2. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, which provides high resolution and mass accuracy.

-

Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. Varying the collision energy will help to control the extent of fragmentation and obtain a comprehensive fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the structural elucidation of Sodium lauroampho PG-acetate phosphate using NMR and MS.

References

Introduction: The Critical Role of Surfactant Stability in Research and Development

An In-Depth Technical Guide to the Thermal and Chemical Stability of Zwitterionic Surfactants in Biological Buffers

Zwitterionic surfactants are indispensable tools in the life sciences, prized for their ability to mimic aspects of the native lipid bilayer environment. These amphiphilic molecules, possessing both a positive and a negative charge on their hydrophilic headgroup, are electrically neutral over a wide pH range. This property makes them effective at solubilizing membrane proteins, preventing non-specific binding, and stabilizing biologics in formulations without significantly altering native protein charges.[1] Common families include the sulfobetaines (e.g., CHAPS, SB3-12), and phosphocholines (e.g., Dodecylphosphocholine or Fos-Choline-12).[2][3]

For researchers, scientists, and drug development professionals, the efficacy of these surfactants is predicated on their stability. The degradation of a surfactant can compromise an entire experiment or the shelf-life of a therapeutic product by altering its critical micelle concentration (CMC), introducing reactive impurities, and ultimately leading to the aggregation or denaturation of the target biomolecule. This guide provides a comprehensive overview of the thermal and chemical stability of common zwitterionic surfactants in biological buffers, details experimental protocols for assessing their stability, and presents logical workflows relevant to their application.

Physicochemical Properties and Stability Profiles of Common Zwitterionic Surfactants

While zwitterionic surfactants are generally regarded as having high thermal and chemical stability, their performance is influenced by their chemical structure, temperature, and the composition of the buffer system.[4] Detailed kinetic studies on their degradation in common biological buffers like PBS, Tris, or HEPES are not extensively published, representing a significant knowledge gap. However, their general stability is well-recognized, particularly in comparison to ionic surfactants which are more susceptible to precipitation in the presence of salts. The following table summarizes key properties and qualitative stability information for representative zwitterionic surfactants.

| Surfactant | Structure Family | Molecular Weight ( g/mol ) | CMC (mM, in aqueous solution) | Aggregation Number | Qualitative Stability Profile & Considerations |

| CHAPS | Sulfobetaine (Bile salt derivative) | 614.88 | ~6 - 10 | ~10 | Structurally based on cholic acid, it contains an amide linkage that can be susceptible to hydrolysis under harsh acidic or basic conditions. Generally stable at neutral pH.[1][5] |

| SB3-12 (n-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) | Sulfobetaine (Alkyl) | 335.53 | ~2 - 4 | ~55 | Highly stable due to the robust sulfonate and quaternary ammonium groups, which are not easily hydrolyzed. Considered chemically resilient. |

| DPC (Dodecylphosphocholine / Fos-Choline-12) | Phosphocholine | 351.50 | ~1.1 - 1.5 | ~44 - 71 | The phosphocholine headgroup mimics natural phospholipids.[3] The phosphate ester bond can be susceptible to hydrolysis at extreme pH, but it is very stable under typical biological conditions (pH 6-8).[2][6] |

| ASB-14 (Amidosulfobetaine-14) | Sulfobetaine | 434.68 | ~0.2 - 0.4 | Not widely reported | Contains an amide bond, similar to CHAPS, making it potentially susceptible to hydrolysis under extreme pH conditions. However, it is generally stable in most biological applications. |

Assessing Surfactant Stability: Forced Degradation Studies

To rigorously evaluate the stability of a surfactant and develop an analytical method capable of detecting its potential degradation products, a forced degradation study is the industry-standard approach.[7][8] These studies intentionally expose the surfactant to harsh chemical and physical conditions to accelerate its breakdown, identify likely degradation pathways, and validate that the chosen analytical method is "stability-indicating."[8][9] An analytical method is considered stability-indicating if it can accurately measure the decrease in the active ingredient (the intact surfactant) and simultaneously detect the increase in degradation products, without interference from one another.[10]

Logical Flow of a Forced Degradation Study

The process follows a systematic workflow to ensure that all potential degradation pathways are explored and that a robust analytical method is developed for routine stability testing.

Potential Degradation Pathways

While zwitterionic surfactants are robust, forced degradation conditions can induce chemical changes. The most common degradation pathway for surfactants containing susceptible functional groups is hydrolysis.[4]

-

Hydrolysis: Surfactants with amide linkages (e.g., CHAPS, ASB-14) or ester linkages (e.g., Fos-Choline) can undergo acid- or base-catalyzed hydrolysis. This would cleave the molecule into two or more smaller fragments. For example, hydrolysis of the amide bond in CHAPS would separate the sterol-based tail from the sulfobetaine headgroup.

-

Oxidation: Strong oxidizing conditions can potentially modify the hydrophobic alkyl chains or other sensitive parts of the molecule.[7]

Experimental Protocols

The following sections provide detailed methodologies for conducting a forced degradation study on a zwitterionic surfactant.

Protocol 1: Sample Preparation and Stress Conditions

This protocol outlines the setup for stressing the surfactant solution. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that degradation products are generated without completely destroying the parent molecule.[9]

1. Materials:

- Zwitterionic surfactant (e.g., CHAPS, DPC)

- Biological Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

- Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

- High-purity water

- Calibrated pH meter, incubator, photostability chamber

2. Procedure:

- Prepare Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., 10% w/v) in the chosen biological buffer.

- Aliquot for Stressing: For each condition, aliquot the stock solution into clear glass vials suitable for HPLC analysis.

- Acid Hydrolysis: Add 0.1 M HCl to a final concentration that adjusts the sample pH to 1-2. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours).

- Base Hydrolysis: Add 0.1 M NaOH to a final concentration that adjusts the sample pH to 12-13. Incubate at room temperature for a set time (e.g., 24 hours).

- Oxidative Degradation: Add 3% H₂O₂. Keep the sample at room temperature, protected from light, for a set time (e.g., 24 hours).[8]

- Thermal Degradation: Place the sample in an incubator at an elevated temperature (e.g., 70°C), protected from light, for a set time (e.g., 48 hours).

- Photolytic Degradation: Expose the sample to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

- Control Sample: Keep an unstressed sample of the surfactant solution in the same buffer at a controlled, non-degrading temperature (e.g., 4°C) in the dark.

- Neutralization: After the stress period, neutralize the acid- and base-stressed samples to the pH of the mobile phase using NaOH or HCl, respectively, to prevent further degradation.[8]

- Analysis: Analyze all samples (stressed and control) using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating RP-HPLC Method with Universal Detection

1. Instrumentation and Columns:

- High-Performance Liquid Chromatography (HPLC) system with a gradient pump and autosampler.

- Charged Aerosol Detector (CAD).

- C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Mobile Phases:

- Mobile Phase A (MPA): High-purity water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

- Mobile Phase B (MPB): Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min

- Injection Volume: 10 µL

- Column Temperature: 30°C

- CAD Settings: Nitrogen gas pressure 35 psi, Evaporation Temperature 35°C.

- Gradient Elution Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 20.0 | 95 | | 25.0 | 95 | | 25.1 | 5 | | 30.0 | 5 |

4. Analysis Procedure:

- Equilibrate System: Flush the column and equilibrate at the initial mobile phase conditions (95% MPA, 5% MPB) until a stable baseline is achieved.

- Inject Samples: Inject the control (unstressed) sample first to determine the retention time and peak area of the intact surfactant.

- Run Stressed Samples: Inject each of the stressed samples.

- Data Evaluation:

- Compare the chromatograms of the stressed samples to the control.

- Specificity: Look for new peaks (degradation products) that are well-resolved from the main surfactant peak.

- Quantification: Calculate the percentage of surfactant remaining by comparing the peak area of the main peak in the stressed sample to that of the control.

- Mass Balance: Ideally, the sum of the area of the main peak and all degradation peaks should be close to the initial area of the main peak in the control sample.

Application Workflow: Membrane Protein Solubilization & Stabilization

The stability of zwitterionic surfactants is paramount in multi-step biochemical workflows, such as the solubilization and purification of membrane proteins for structural studies by NMR or X-ray crystallography.[2][13] Surfactant degradation at any stage could lead to protein aggregation and the failure of the experiment.

In this workflow, a stable concentration of a zwitterionic surfactant like DPC is maintained throughout the purification steps to keep the hydrophobic membrane protein soluble in an aqueous environment.[2][6] If the surfactant were to degrade, its effective concentration could drop below the CMC, causing the protein-detergent complexes to fall apart and the membrane protein to aggregate and precipitate.[13]

Conclusion

Zwitterionic surfactants are cornerstone reagents in modern biological and pharmaceutical sciences, valued for their biomimetic properties and general chemical robustness. While families like sulfobetaines and phosphocholines exhibit excellent stability under typical physiological buffer conditions, it is crucial for scientists to recognize that they are not inert. Potential liabilities, such as amide or ester bonds, can be susceptible to hydrolysis under extreme pH conditions encountered during certain processing or long-term storage scenarios.

The implementation of systematic forced degradation studies is a powerful tool for understanding the intrinsic stability of a given surfactant in a specific formulation. By using stability-indicating analytical methods like RP-HPLC, researchers can ensure the integrity of their reagents, the reproducibility of their experiments, and the long-term stability of their biological products. The continued development and publication of specific stability data for these critical reagents in a variety of biological buffers will be a valuable contribution to the scientific community.

References

- 1. CHAPS detergent - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Degradation of surfactant | PPTX [slideshare.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Studies in Dodecylphosphocholine of a Fragment Containing the Seventh Transmembrane Helix of a G-Protein-Coupled Receptor from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. scispace.com [scispace.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 13. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Biophysical Interface: A Technical Guide to the Interactions of Sodium Lauroampho PG-Acetate Phosphate with Lipids and Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Lauroampho PG-Acetate Phosphate is a mild, amphoteric surfactant increasingly utilized in cosmetic and pharmaceutical formulations. Its efficacy and gentle nature are intrinsically linked to its molecular interactions with biological macromolecules, namely lipids and proteins. This technical guide provides an in-depth exploration of these interactions, drawing upon established principles of surfactant science to elucidate the behavior of this specific compound. While direct experimental data for Sodium Lauroampho PG-Acetate Phosphate is limited in publicly available literature, this document synthesizes analogous data from similar amphoteric surfactants to present a robust theoretical and practical framework. It details the fundamental physicochemical forces governing these interactions, outlines key experimental protocols for their investigation, and presents illustrative quantitative data and molecular interaction models.

Introduction to Sodium Lauroampho PG-Acetate Phosphate

Sodium Lauroampho PG-Acetate Phosphate (CAS No. 193888-44-7) is a complex amphoteric surfactant.[1][2][3][4] Its structure, featuring a lauryl lipophilic tail and a hydrophilic head with multiple charged groups (phosphate, acetate, and a quaternary ammonium group), allows it to exhibit a range of functionalities. In cosmetic and pharmaceutical formulations, it is valued for its properties as a:

-

Cleansing Agent: Effectively removes dirt and oils from surfaces.[1][2]

-

Foaming Agent and Foam Booster: Contributes to the generation and stability of foam.[1][2][3]

-

Hair Conditioning Agent: Leaves hair manageable, soft, and shiny.[1][2][4]

-

Hydrotrope: Enhances the solubility of sparingly soluble substances in water.[1]

The mildness of Sodium Lauroampho PG-Acetate Phosphate, a key attribute for its use in personal care products, is a direct consequence of its nuanced interactions with the lipids and proteins of the skin and hair.

Interaction with Lipids

The primary lipid barrier of the skin is the stratum corneum, which is composed of a complex mixture of ceramides, cholesterol, and free fatty acids. The interaction of surfactants with this lipid matrix is a critical determinant of their cleansing efficacy and potential for irritation.[5][6]

Fundamental Principles of Surfactant-Lipid Interaction

The interaction of surfactants with lipid bilayers, the fundamental structure of cell membranes and the stratum corneum, can be described by a multi-stage process:

-

Monomer Partitioning: At low concentrations, surfactant monomers partition into the lipid bilayer. This process is governed by the hydrophobic effect, where the lipophilic tail of the surfactant inserts itself among the acyl chains of the lipids.[7][8][9]

-

Bilayer Saturation: As the concentration of the surfactant in the bilayer increases, it can induce changes in the membrane's physical properties, such as fluidity and permeability.[5][7]

-

Micelle Formation and Solubilization: Above a certain surfactant-to-lipid ratio, the structural integrity of the bilayer is compromised, leading to the formation of mixed micelles and the solubilization of the membrane.[7][8][9][10]

Illustrative Quantitative Data

Due to the lack of specific experimental data for Sodium Lauroampho PG-Acetate Phosphate, the following table presents typical quantitative data for the interaction of a mild amphoteric surfactant with a model dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, as might be determined by Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).

| Parameter | Illustrative Value | Method | Significance |

| Partition Coefficient (Kp) | 1.5 x 104 | Isothermal Titration Calorimetry (ITC) | Indicates the preference of the surfactant to reside in the lipid bilayer versus the aqueous phase. A higher value suggests greater interaction. |

| Enthalpy of Partitioning (ΔHp) | -5.2 kJ/mol | Isothermal Titration Calorimetry (ITC) | Describes the heat change upon surfactant partitioning. An exothermic value suggests favorable binding interactions. |

| Lipid Phase Transition Temperature (Tm) Shift | -2.5 °C at 10 mol% surfactant | Differential Scanning Calorimetry (DSC) | A decrease in the main phase transition temperature of the lipid indicates that the surfactant disorders the lipid packing, increasing membrane fluidity. |

| Enthalpy of Transition (ΔHm) | Reduction by 15% at 10 mol% surfactant | Differential Scanning Calorimetry (DSC) | A broadening and reduction of the transition enthalpy suggests a less cooperative melting process due to the presence of the surfactant. |

Experimental Protocols

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[11][12][13][14]

Methodology:

-

Preparation: A suspension of unilamellar lipid vesicles (e.g., 1 mM DPPC) is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) and placed in the sample cell of the calorimeter. A concentrated solution of the surfactant (e.g., 20 mM Sodium Lauroampho PG-Acetate Phosphate) is loaded into the injection syringe.

-

Titration: A series of small injections of the surfactant solution are made into the lipid suspension while the heat change is monitored.

-

Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These data are then fit to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

DSC measures the heat capacity of a sample as a function of temperature. It is used to observe the phase transitions of lipid bilayers and how they are affected by the presence of surfactants.[15][16]

Methodology:

-

Sample Preparation: Multilamellar vesicles are prepared with and without the surfactant at various molar ratios in a buffered solution.

-

Measurement: The samples are hermetically sealed in DSC pans and heated at a constant rate (e.g., 1 °C/min) over a temperature range that encompasses the lipid's phase transition. A reference pan contains only the buffer.

-

Data Analysis: The thermograms of the lipid-surfactant mixtures are compared to that of the pure lipid to determine changes in the phase transition temperature (Tm) and the enthalpy of the transition (ΔHm).

Visualization of Surfactant-Lipid Interaction

Caption: Stages of surfactant interaction with a lipid bilayer.

Interaction with Proteins

The interaction of surfactants with proteins is crucial in understanding their effects on skin and hair, which are primarily composed of the protein keratin. Surfactants can bind to proteins, leading to changes in their conformation and function.[17]

Fundamental Principles of Surfactant-Protein Interaction

The interaction between surfactants and proteins is a complex interplay of electrostatic and hydrophobic forces:

-

Electrostatic Interactions: The charged headgroups of ionic and amphoteric surfactants can interact with charged amino acid residues on the protein surface.

-

Hydrophobic Interactions: The nonpolar tails of surfactants can bind to hydrophobic patches on the protein, often leading to conformational changes.

These interactions can be cooperative, where the initial binding of a few surfactant molecules facilitates the binding of more, potentially leading to protein denaturation.

Illustrative Quantitative Data

The following table provides hypothetical data for the interaction of a mild amphoteric surfactant with a model protein like bovine serum albumin (BSA), which could be obtained through techniques such as Dynamic Light Scattering (DLS) and fluorescence spectroscopy.

| Parameter | Illustrative Value | Method | Significance |

| Binding Constant (Kb) | 8.5 x 103 M-1 | Fluorescence Spectroscopy (Quenching) | Measures the affinity of the surfactant for the protein. |

| Number of Binding Sites (n) | ~5 | Fluorescence Spectroscopy (Quenching) | Indicates the number of surfactant molecules that can bind to a single protein molecule under specific conditions. |

| Hydrodynamic Radius (Rh) Change | Increase from 3.5 nm to 5.2 nm | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic radius suggests unfolding or a change in the protein's conformation upon surfactant binding. |

| Critical Micelle Concentration (CMC) Shift | Decrease from 1.2 mM to 0.8 mM in the presence of protein | Surface Tensiometry | A decrease in the CMC indicates that the protein promotes the aggregation of the surfactant. |

Experimental Protocols

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity. It can be used to monitor changes in the hydrodynamic radius of a protein upon surfactant binding.

Methodology:

-

Sample Preparation: Solutions of the protein (e.g., 1 mg/mL BSA) are prepared in a filtered buffer.

-

Titration: The surfactant solution is incrementally added to the protein solution.

-

Measurement: After each addition and a brief equilibration period, the DLS measurement is performed to determine the hydrodynamic radius of the protein-surfactant complexes.

-

Data Analysis: The change in hydrodynamic radius is plotted as a function of surfactant concentration.

Intrinsic protein fluorescence, primarily from tryptophan residues, is sensitive to the local environment. Surfactant binding can quench this fluorescence, and the extent of quenching can be used to determine binding parameters.

Methodology:

-

Sample Preparation: A solution of the protein with a known concentration is prepared in a buffer.

-

Titration: Aliquots of a concentrated surfactant solution are added to the protein solution.

-

Measurement: The fluorescence emission spectrum of the protein is recorded after each addition, with excitation typically around 280 nm or 295 nm.

-

Data Analysis: The decrease in fluorescence intensity is analyzed using the Stern-Volmer equation to calculate the binding constant and the number of binding sites.

Visualization of Experimental Workflow and Interaction Pathway

Caption: Workflow for studying surfactant-protein interactions.

Caption: Surfactant-induced protein conformational change.

Conclusion

References

- 1. incibeauty.com [incibeauty.com]

- 2. Sodium Lauroampho Pg-acetate Phosphate (with Product List) [incidecoder.com]

- 3. All Ingredients Listing : From sod to szz [thegoodscentscompany.com]

- 4. PA�PURI Ingredient Zero List [panpuri.com]

- 5. Action of surfactants on the mammal epidermal skin barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interactions of surfactants with lipid membranes | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 10. Direct observation of interactions between supported lipid bilayers and surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Thermodynamics of Interactions Between Charged Surfactants and Ionic Poly(amino acids) by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Calorimetry for studying the adsorption of proteins in hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical Strategies for Detecting Nanoparticle-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lung surfactant proteins, SP-B and SP-C, alter the thermodynamic properties of phospholipid membranes: a differential calorimetry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase behavior of synthetic N-acylethanolamine phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein-surfactant interactions: a tale of many states - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of Sodium Lauroampho PG-Acetate Phosphate in Biotechnology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lauroampho PG-acetate phosphate is a complex amphoteric surfactant with a unique molecular architecture, suggesting a broad range of potential applications within the biotechnology and pharmaceutical sectors. While its use in personal care formulations is established, its value in advanced biotechnological applications remains largely unexplored. This technical guide provides a comprehensive overview of the physicochemical properties of Sodium lauroampho PG-acetate phosphate and extrapolates its potential applications in drug delivery, cell culture, and diagnostics based on the known functions of its constituent chemical moieties and the established roles of similar zwitterionic surfactants. This document aims to serve as a foundational resource to stimulate further research and development of this promising, yet underutilized, compound.

Introduction

The demand for novel, biocompatible, and highly functional excipients is a driving force in the advancement of biotechnology and pharmaceutical sciences. Surfactants, in particular, play a critical role in a myriad of applications, from the stabilization of biologics to the formulation of sophisticated drug delivery systems. Sodium lauroampho PG-acetate phosphate, a zwitterionic surfactant, presents a compelling profile for such applications. Its structure, which combines a lauroyl lipophilic tail with a hydrophilic head containing both a phosphate and an acetate group, suggests a unique combination of properties including mildness, biocompatibility, and versatile interfacial activity. This whitepaper will delve into the known characteristics of this molecule and outline its promising, albeit currently theoretical, applications in key areas of biotechnological research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Sodium lauroampho PG-acetate phosphate is fundamental to harnessing its potential. The following table summarizes the available data for this compound.

| Property | Value | Reference |